4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522353
InChI: InChI=1S/C8H15N3.2ClH/c1-11-7-6-10-8(11)4-2-3-5-9;;/h6-7H,2-5,9H2,1H3;2*1H
SMILES:
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14 g/mol

4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC16522353

Molecular Formula: C8H17Cl2N3

Molecular Weight: 226.14 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride -

Specification

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
IUPAC Name 4-(1-methylimidazol-2-yl)butan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H15N3.2ClH/c1-11-7-6-10-8(11)4-2-3-5-9;;/h6-7H,2-5,9H2,1H3;2*1H
Standard InChI Key MHISCNSPYJPDRI-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1CCCCN.Cl.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound consists of a 1-methylimidazole moiety linked to a four-carbon aliphatic chain terminating in a primary amine group, which is protonated in its dihydrochloride form. Key structural identifiers include:

  • Molecular Formula: C₈H₁₅N₃·2HCl

  • Molecular Weight: 227.13 g/mol (calculated from free base: 154.21 g/mol + 72.92 g/mol for 2 HCl) .

  • SMILES: CN1C=CN=C1CCCCN.Cl.Cl

  • InChIKey: QXZDUYPVTPRMMY-UHFFFAOYSA-N .

The imidazole ring contributes aromaticity and hydrogen-bonding capabilities, while the protonated amine enhances water solubility, a common modification for bioactive molecules .

Table 1: Structural Comparison with Related Compounds

Property4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine Dihydrochloride4-(1H-Imidazol-2-yl)butan-1-amine Dihydrochloride 4-(1-Methyl-1H-imidazol-2-yl)butan-1-ol
Molecular FormulaC₈H₁₅N₃·2HClC₇H₁₃N₃·2HClC₈H₁₄N₂O
Functional GroupsImidazole, amine, hydrochlorideImidazole, amine, hydrochlorideImidazole, hydroxyl
SolubilityHigh (aqueous)ModerateLow

Synthesis and Preparation

Synthetic Pathways

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride likely involves sequential alkylation and salt formation steps:

  • Imidazole Alkylation: Reaction of 1-methylimidazole with 4-chlorobutanenitrile under basic conditions to form 4-(1-methyl-1H-imidazol-2-yl)butanenitrile.

  • Nitrile Reduction: Catalytic hydrogenation or LiAlH₄-mediated reduction converts the nitrile to the primary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Critical Reaction Parameters

  • Temperature: 80–100°C for alkylation.

  • Catalysts: Palladium on carbon (for hydrogenation).

  • Yield Optimization: Excess HCl ensures complete protonation of the amine.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. In contrast, the free base is less soluble, with a predicted logP (octanol-water partition coefficient) of 0.89, indicating moderate hydrophilicity .

Thermal Behavior

  • Melting Point: Estimated at 180–200°C (decomposition observed in analogous compounds) .

  • Hydroscopicity: Likely hygroscopic due to ionic nature, requiring anhydrous storage .

Table 2: Predicted Physicochemical Data

PropertyValueMethod/Reference
Water Solubility>10 mg/mL (25°C)PubChem Predictions
pKa (Amine)~10.2 (free base)Analogous Compounds
Collision Cross Section131.0 Ų ([M+H]+ adduct)Ion Mobility Spectrometry

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